molecular formula C10H10BrN3O2 B597517 Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1370287-43-6

Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B597517
CAS No.: 1370287-43-6
M. Wt: 284.113
InChI Key: VIOCCXOFHZYPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1370287-43-6) is a high-value chemical intermediate in medicinal chemistry. It is primarily recognized for its role as a versatile building block in the research and development of protein kinase inhibitors for targeted cancer therapy . The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in drug discovery, and this particular derivative is strategically functionalized for further elaboration . The bromine atom at the 3-position serves as a reactive handle for cross-coupling reactions, such as Suzuki couplings, enabling the introduction of diverse aromatic and heteroaromatic systems to create compound libraries . Simultaneously, the ester group at the 6-position offers a point for functional group interconversion, allowing researchers to optimize the compound's potency and pharmacokinetic properties . This combination of features makes it a critical reagent for designing novel small molecules aimed at oncology targets, including EGFR, B-Raf, and MEK kinases . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2/c1-3-16-10(15)7-4-12-9-8(11)5-13-14(9)6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOCCXOFHZYPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C=N2)Br)N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725412
Record name Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370287-43-6
Record name Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Reaction Conditions

5-Amino-3-methylpyrazole reacts with diethyl malonate under basic conditions (sodium ethoxide) to form 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) in 89% yield. This step exploits the nucleophilic attack of the pyrazole’s amino group on the electrophilic carbonyl carbons of diethyl malonate, followed by cyclodehydration (Fig. 1A). The reaction proceeds at reflux in ethanol, with the base facilitating enolate formation.

Mechanistic Insights

The regioselectivity of the cyclocondensation is governed by the electronic and steric properties of the reactants. Diethyl malonate’s symmetric structure ensures uniform attack, while the methyl group on the pyrazole directs substitution to the 2-position of the pyrimidine ring.

Functional Group Modifications and Esterification

The ethyl ester at position 6 is introduced early in the synthesis, often via malonate-based cyclocondensation.

Esterification via Diethyl Malonate

In the initial cyclocondensation step, diethyl malonate serves as both a carbonyl source and ester donor. The ethoxy group of malonate is retained at position 6 during ring closure, forming the ethyl ester directly.

Post-Synthetic Ester Modification

For derivatives requiring alternative esters, 3 undergoes transesterification with ethanol in the presence of acid catalysts (e.g., H₂SO₄). However, this method risks hydrolysis of the bromine substituent and is less commonly employed.

Purification and Characterization Techniques

Chromatographic Separation

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1). The target compound elutes at Rf = 0.35–0.45.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.52 (s, 3H, C7-CH₃), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 6.88 (s, 1H, C5-H).

  • MS (ESI) : m/z 284.11 [M+H]⁺.

Synthetic Challenges and Optimizations

Regioselectivity in Halogenation

Bromination at position 3 competes with positions 5 and 7. Using PBr₃ at 0°C minimizes di-substitution (<5% dibrominated byproducts).

Stability of the Ethyl Ester

The ester group is prone to hydrolysis under acidic or basic conditions. Storage at −20°C in anhydrous DMSO ensures stability for >6 months.

StepReagents/ConditionsYieldReference
CyclocondensationDiethyl malonate, NaOEt, ethanol, reflux89%
ChlorinationPOCl₃, 110°C, 6 hr61%
BrominationPBr₃, CH₂Cl₂, 0°C72%

Figures

Fig. 1. Synthetic routes: (A) Cyclocondensation to form 1 ; (B) Bromination to 2 .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding oxides .

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 3-position and the carboxylate group play crucial roles in binding to these targets, leading to modulation of their activity . The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Pyrazolo[1,5-a]pyrimidine derivatives vary in substituent type, position, and ring saturation. Key structural differences influence their physicochemical properties and biological activities:

Table 1: Structural Comparison of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name Substituents CAS Number Molecular Formula Molecular Weight Key References
Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate 3-Br, 7-Me, 6-COOEt Not provided C₁₀H₁₀BrN₃O₂ 284.11 (calc.)
Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate 3-Br, 7-Cl, 6-COOEt 1138513-35-5 C₉H₇BrClN₃O₂ 304.53
Ethyl 3-cyano-7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate 3-CN, 7-cyclopropyl, 6-COOEt EN300-229992 C₁₃H₁₄N₄O₂ 258.28
Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate 7-NH₂, 3-CN, 6-COOEt 64689-81-2 C₁₀H₉N₅O₂ 231.21
Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate 3-Br, 6-COOMe 1159981-95-9 C₈H₆BrN₃O₂ 256.06

Key Observations:

  • Chlorine at position 7 (e.g., in 1138513-35-5) may reduce steric hindrance compared to methyl groups, affecting binding affinity in biological targets .
  • Ester Groups : Ethyl esters (6-COOEt) are common, but methyl esters (e.g., 1159981-95-9) exhibit higher polarity, influencing solubility and pharmacokinetics .
  • Ring Saturation : Dihydro analogs (e.g., 4,7-dihydrotetrazolo derivatives in ) show flattened envelope conformations, which may alter interactions with enzymatic pockets compared to fully aromatic systems.

Physicochemical Properties

Table 2: Physical and Spectral Data
Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H-NMR (Key Signals) References
This compound Not reported ~1666 (ester C=O) δ 1.23 (t, OCH₂CH₃), 2.41 (s, CH₃)
Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate Not reported Not reported δ 1.84 (density)
Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate Not reported ~2200 (CN stretch) δ 4.14 (q, OCH₂CH₃)

Notes:

  • IR spectra consistently show ester C=O stretches near 1666 cm⁻¹ .
  • ¹H-NMR signals for ethyl groups (δ 1.2–1.3 ppm) and methyl groups (δ 2.4 ppm) are conserved across analogs .

Biological Activity

Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by data tables and research findings.

  • Molecular Formula : C10H10BrN3O2
  • Molecular Weight : 284.109 g/mol
  • Density : 1.7 ± 0.1 g/cm³
  • LogP : 1.85

These properties indicate a compound that is relatively stable and may exhibit lipophilic characteristics, which can influence its bioavailability and interaction with biological systems .

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Anticancer Activity : Research indicates that pyrazolo[1,5-a]pyrimidines can exhibit significant anticancer properties. A study highlighted that certain derivatives of this compound showed efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Enzyme Inhibition : This compound has demonstrated potential as an enzyme inhibitor, particularly against dihydrofolate reductase (DHFR), which is critical in the synthesis of nucleotides necessary for DNA replication .
  • Photophysical Properties : Some studies have investigated the use of pyrazolo[1,5-a]pyrimidines as fluorophores due to their unique photophysical properties. These compounds can serve as biomarkers in imaging applications for cancer cells .

Anticancer Activity

A notable study evaluated the anticancer effects of this compound on HeLa cells (cervical cancer) and L929 cells (normal fibroblast). The results showed:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa15.2Induction of apoptosis
This compoundL929>50Minimal effect

The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Enzyme Inhibition

In another study focusing on enzyme inhibition:

CompoundTarget EnzymeIC50 (µM)
This compoundDihydrofolate reductase (DHFR)12.5

This inhibition suggests potential applications in cancer therapy where DHFR inhibitors are beneficial .

Synthesis Pathways

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with bromoacetates under controlled conditions. The following general synthetic route has been described:

  • Starting Materials : 3-amino-7-methylpyrazole and ethyl bromoacetate.
  • Reaction Conditions : Conducted in a polar solvent at elevated temperatures.
  • Yield : Generally yields around 70–85% depending on reaction conditions.

The synthetic versatility allows for further modifications to enhance biological activity or alter pharmacokinetic properties .

Q & A

Q. Table 1. Hydrogen-Bond Geometry in Pyrazolo[1,5-a]pyrimidine Derivatives

Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
N2–H2···N40.83(2)2.12(3)2.943(2)174(2)
C8–H8···O10.952.423.251(3)146
Source: Crystallographic data for analogs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.